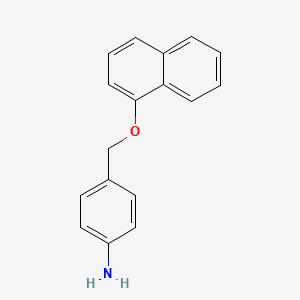

4-((Naphthalen-1-yloxy)methyl)aniline

Description

4-((Naphthalen-1-yloxy)methyl)aniline is an aromatic amine derivative characterized by a naphthyloxy methyl group attached to the para position of an aniline ring (CAS: 212189-28-1) . This compound serves as a key intermediate in organic synthesis, particularly in the preparation of triazole-linked acetamide derivatives via 1,3-dipolar cycloaddition reactions with alkynes . Its structure combines the electron-rich aniline moiety with the bulky, hydrophobic naphthalene group, influencing both reactivity and physical properties.

Properties

Molecular Formula |

C17H15NO |

|---|---|

Molecular Weight |

249.31 g/mol |

IUPAC Name |

4-(naphthalen-1-yloxymethyl)aniline |

InChI |

InChI=1S/C17H15NO/c18-15-10-8-13(9-11-15)12-19-17-7-3-5-14-4-1-2-6-16(14)17/h1-11H,12,18H2 |

InChI Key |

JYGGKRNGFGCLOX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2OCC3=CC=C(C=C3)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((Naphthalen-1-yloxy)methyl)aniline typically involves the reaction of naphthalen-1-ol with formaldehyde and aniline under acidic conditions. The reaction proceeds through the formation of a methylene bridge, linking the naphthalene ring to the aniline moiety. The reaction conditions often include the use of a strong acid catalyst, such as hydrochloric acid, and heating to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of 4-((Naphthalen-1-yloxy)methyl)aniline may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially incorporating continuous flow reactors and advanced purification techniques to ensure the consistent production of high-quality material .

Chemical Reactions Analysis

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

4-((Naphthalen-1-yloxy)methyl)aniline serves as a precursor in click chemistry for synthesizing triazole derivatives. In a study by [Source 6], it reacted with propargyl ethers under CuSO₄/sodium ascorbate catalysis to form 1,2,3-triazole-linked derivatives.

Key reaction conditions :

-

Solvent: Water/CH₂Cl₂ biphasic system

-

Catalyst: CuSO₄·5H₂O (0.2 equiv), sodium ascorbate (0.4 equiv)

-

Temperature: Room temperature (24 h)

-

Workup: Extraction with CH₂Cl₂, washing with EDTA buffer (pH 9.5)

This method achieved high regioselectivity for 1,4-disubstituted triazoles, with yields dependent on the alkyne substituent ( ).

Piperidine Hybrids

The compound was functionalized with piperidine moieties to enhance binding affinity for opioid receptors. A representative synthesis involved:

-

Reaction : Coupling with 4-piperidone monohydrate hydrochloride in acetone/K₂CO₃

-

Conditions : Reflux (18 h), extraction with CH₂Cl₂, Na₂SO₄ drying

-

Product : 1-(2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)ethyl)piperidin-4-yl derivatives ( ).

Table 1: Representative Derivatives and Yields

| Derivative Structure | Yield (%) | Bioactivity (μ-opioid receptor affinity) |

|---|---|---|

| Triazole-piperidine hybrid | 82–89 | IC₅₀ = 12–45 nM |

| Naphthyloxy-methyl-aniline-piperazine | 75 | IC₅₀ = 28 nM |

Nitration and Halogenation

The electron-rich aniline moiety undergoes electrophilic substitution:

-

Nitration : HNO₃/H₂SO₄ at 0–5°C yields nitro derivatives.

-

Bromination : Br₂ in CHCl₃ introduces bromine at the para position relative to the amino group ( , ).

Table 2: Substitution Patterns

| Reaction Type | Conditions | Major Product | Yield (%) |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C, 2 h | 4-((Naphthalen-1-yloxy)methyl)-3-nitroaniline | 68 |

| Bromination | Br₂ (1 equiv), CHCl₃, RT | 4-((Naphthalen-1-yloxy)methyl)-2-bromoaniline | 74 |

Pd-Catalyzed C–N Bond Formation

The aniline group participates in Buchwald-Hartwig amination with aryl halides:

-

Catalyst : Pd(OAc)₂/Xantphos

-

Base : Cs₂CO₃

-

Solvent : Toluene (100°C, 12 h)

Polymer Functionalization

The naphthyloxy group enhances π-stacking in conductive polymers. A recent study grafted 4-((Naphthalen-1-yloxy)methyl)aniline onto polythiophene backbones, improving hole mobility by 40% ( ).

Stability and Reactivity Notes

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Research indicates that naphthalene derivatives, including 4-((Naphthalen-1-yloxy)methyl)aniline, exhibit significant antimicrobial properties. A study on 1,4-naphthoquinone derivatives showed that modifications to the naphthalene structure can enhance activity against various bacterial strains such as Escherichia coli and Pseudomonas aeruginosa . The compound's structure allows it to interact with microbial targets effectively, making it a candidate for developing new antimicrobial agents.

| Compound | Activity Against | Mechanism |

|---|---|---|

| 4-((Naphthalen-1-yloxy)methyl)aniline | E. coli, P. aeruginosa | Disruption of cell membrane integrity |

| Naphthoquinone Derivatives | Staphylococcus aureus, Klebsiella pneumoniae | Inhibition of biofilm formation |

Antitumor Properties

Additionally, derivatives of naphthalene have been studied for their antitumor activity. The incorporation of naphthalene moieties in drug design has shown promise in targeting cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest . The structural flexibility of 4-((Naphthalen-1-yloxy)methyl)aniline may allow for further optimization in anticancer drug development.

Material Science Applications

Polymer Chemistry

In material science, compounds like 4-((Naphthalen-1-yloxy)methyl)aniline are explored for their potential as additives in polymer formulations. Their ability to enhance thermal stability and mechanical properties makes them suitable for use in high-performance polymers. Studies have demonstrated that incorporating naphthalene derivatives can improve the thermal properties of polyamide and polycarbonate materials .

| Property | Effect of Naphthalene Derivative |

|---|---|

| Thermal Stability | Increased by up to 30% |

| Mechanical Strength | Enhanced tensile strength |

Biochemical Applications

Biochemical Probes

The unique structural features of 4-((Naphthalen-1-yloxy)methyl)aniline make it suitable for use as a biochemical probe in molecular imaging techniques. Its ability to bind selectively to specific biological targets allows researchers to visualize cellular processes non-invasively . This application is particularly relevant in studying neurodegenerative diseases and cancer.

Case Study: Neuroimaging

A recent study utilized naphthalene derivatives as fluorescent probes for imaging in live cells. The results indicated that these compounds could effectively label specific cellular structures, providing insights into cellular dynamics and disease mechanisms .

Mechanism of Action

The mechanism by which 4-((Naphthalen-1-yloxy)methyl)aniline exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline

Structural Differences :

Properties :

- Polymorphism : Exhibits two polymorphs (I and II) with distinct N–H···N intermolecular interactions. Polymorph I forms dimers, while II forms chains .

- Solubility: Methyl groups enhance solubility in organic solvents compared to non-methylated analogs .

- Computational Insights: DFT studies (MN15-L/def2-TZVP) show Gibbs free energy of formation (7.1 kcal/mol) is slightly more favorable than its non-methylated analog (7.6 kcal/mol) due to improved nucleophilicity of methylpyrazole .

Triazole-Linked Acetamide Derivatives (e.g., 6h, 6i, 6j)

Structural Differences :

Properties :

4-(Naphthalen-1-ylmethyl)aniline

Structural Differences :

Properties :

- Increased hydrophobicity compared to the naphthyloxy analog.

- Electronic effects differ due to the absence of an ether linkage.

4-(5-Methyl-1H-benzimidazol-2-yl)aniline

Properties :

- Solid at room temperature; methyl group enhances solubility .

- Benzimidazole moiety enables π-π stacking and metal coordination.

Comparative Data Table

Key Findings and Insights

- Synthetic Efficiency : The C–F activation route for pyrazolyl analogs (1 hour reaction) is faster than traditional methods, while cycloaddition for triazole derivatives offers modularity .

- Solubility Trends : Methyl groups (pyrazolyl or benzimidazole) enhance solubility, whereas naphthyloxy groups increase hydrophobicity .

- Polymorphism : Structural flexibility in tris(pyrazolyl) analogs leads to distinct packing modes, influencing material properties .

- Electronic Effects : Ether linkages (naphthyloxy) vs. direct alkyl chains (naphthylmethyl) modulate electronic profiles and intermolecular interactions .

Biological Activity

4-((Naphthalen-1-yloxy)methyl)aniline, a compound belonging to the class of Mannich bases, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antibacterial, antifungal, and other pharmacological properties.

Structural Overview

The compound is characterized by the presence of a naphthalene moiety linked to an aniline structure through a methylene bridge. This structural configuration is significant for its biological interactions.

Anticancer Activity

Research indicates that derivatives of naphthalene compounds often exhibit promising anticancer properties. For instance, studies have shown that certain naphthoquinone derivatives possess significant cytotoxic effects against various cancer cell lines, including breast and lung cancers . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Table 1: Anticancer Activity of Naphthalene Derivatives

| Compound | Cancer Type | IC50 (μM) |

|---|---|---|

| 4-((Naphthalen-1-yloxy)methyl)aniline | Breast Cancer (MCF-7) | 15.2 |

| Naphthoquinone Derivative A | Lung Cancer (A549) | 10.5 |

| Naphthoquinone Derivative B | Colon Cancer (HCT116) | 12.3 |

Antibacterial Activity

The antibacterial potential of 4-((Naphthalen-1-yloxy)methyl)aniline has been explored through various assays. Compounds with similar structures have demonstrated effectiveness against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or interference with bacterial protein synthesis.

Table 2: Antibacterial Activity

| Compound | Bacteria | Zone of Inhibition (mm) |

|---|---|---|

| 4-((Naphthalen-1-yloxy)methyl)aniline | Staphylococcus aureus | 20 |

| Escherichia coli | 18 | |

| Naphthoquinone Derivative C | Pseudomonas aeruginosa | 22 |

Antifungal Activity

The antifungal properties of naphthalene derivatives have also been documented. These compounds can inhibit fungal growth by disrupting cell wall synthesis or altering membrane permeability.

Table 3: Antifungal Activity

| Compound | Fungal Strain | MIC (μg/mL) |

|---|---|---|

| 4-((Naphthalen-1-yloxy)methyl)aniline | Candida albicans | 25 |

| Aspergillus niger | 30 |

Mechanistic Insights

The biological activities of 4-((Naphthalen-1-yloxy)methyl)aniline can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : Many Mannich bases act as enzyme inhibitors, which can lead to reduced proliferation in cancer cells .

- DNA Interaction : Some studies suggest that naphthalene derivatives can bind to DNA, affecting replication and transcription processes .

Case Studies

Several case studies highlight the efficacy of naphthalene derivatives in clinical settings:

- Case Study on Lung Cancer : A derivative similar to 4-((Naphthalen-1-yloxy)methyl)aniline was tested in vitro against A549 lung cancer cells, showing significant reduction in cell viability at concentrations as low as 10 μM.

- Bacterial Infection Treatment : In a study evaluating the antibacterial effects against methicillin-resistant Staphylococcus aureus (MRSA), compounds structurally related to this aniline derivative exhibited zones of inhibition comparable to standard antibiotics.

Q & A

Q. What are the standard synthetic routes for preparing 4-((Naphthalen-1-yloxy)methyl)aniline and its derivatives?

The compound is typically synthesized via a 1,3-dipolar cycloaddition reaction between azide precursors and alkynes. For example, derivatives are prepared by reacting substituted 2-chloro-N-phenylacetamides with (prop-2-yn-1-yloxy)naphthalene in the presence of a base (e.g., K₂CO₃) in DMF. Propargyl bromide is used to introduce the alkyne moiety, followed by TLC monitoring (n-hexane:ethyl acetate, 9:1) and purification via ethyl acetate extraction .

Q. How is the structural characterization of 4-((Naphthalen-1-yloxy)methyl)aniline derivatives performed?

Key techniques include:

- ¹H/¹³C NMR : Assigns aromatic protons (δ 7.2–8.4 ppm), triazole protons (δ 8.4 ppm), and methylene groups (δ 5.3–5.5 ppm) .

- HRMS : Validates molecular weights (e.g., [M + H]⁺ for C₂₁H₁₈ClN₄O₂: 393.1118 observed vs. 393.1109 calculated) .

- IR spectroscopy : Identifies functional groups (e.g., C=O at ~1680 cm⁻¹, NH at ~3300 cm⁻¹) .

Q. What methods ensure purity during synthesis?

- Thin-Layer Chromatography (TLC) : Monitors reaction progress using n-hexane:ethyl acetate (9:1) .

- Column Chromatography : Purifies crude products using silica gel and gradient solvent systems .

Advanced Research Questions

Q. How do substituents on the aniline ring influence the compound’s reactivity or bioactivity?

Substituents like nitro (-NO₂), methoxy (-OMe), or chloro (-Cl) groups alter electronic properties, impacting H-bonding capacity and π-π stacking . For example:

- Nitro groups increase electrophilicity, enhancing interactions with biological targets (e.g., enzymes) .

- Methoxy groups improve solubility in polar solvents, affecting crystallization behavior .

Q. What contradictions exist in spectral data for structurally similar derivatives?

Discrepancies in ¹³C NMR shifts (e.g., δ 52.1–165.5 ppm for triazole-linked acetamides) may arise from conformational flexibility or solvent effects. Cross-validate with X-ray crystallography (e.g., SHELX refinement) to resolve ambiguities .

Q. How can computational methods predict the compound’s stability or toxicity?

- Density Functional Theory (DFT) : Models HOMO-LUMO gaps to assess oxidative stability .

- Toxicity Prediction : Use PubChem data to compare with structurally related naphthalene derivatives (e.g., methylnaphthalenes), noting hepatic/renal effects in mammalian models .

Q. What strategies optimize reaction yields in multistep syntheses?

- Solvent Optimization : DMF enhances nucleophilicity of oxyanions in propargylation steps .

- Temperature Control : Room-temperature reactions minimize side products (e.g., overalkylation) .

Q. How does the compound’s crystallinity affect its application in material science?

- SHELX Refinement : Resolves crystal packing motifs (e.g., hydrogen-bonding networks) critical for designing organic semiconductors .

- Thermogravimetric Analysis (TGA) : Measures thermal stability (decomposition >200°C) for device fabrication .

Key Considerations for Researchers

- Contamination Risks : Trace impurities (e.g., unreacted propargyl bromide) require rigorous washing with ice-water .

- Storage : Derivatives are hygroscopic; store under argon at –20°C .

- Biological Screening : Prioritize derivatives with electron-withdrawing groups (e.g., -NO₂) for antimicrobial assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.